1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone
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Overview
Description
1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic systems containing both pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often employ microwave-assisted copper-catalyzed approaches to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s photophysical properties make it useful in material science.
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further drug development.
Comparison with Similar Compounds
1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique properties of this compound, such as its potent anticancer activity and enzymatic inhibitory effects, set it apart from its analogs .
Biological Activity
1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by its fused ring structure containing both pyrazole and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological activities, particularly in oncology and kinase inhibition.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant anticancer activity against various cancer cell lines. For instance:
- Pim-1 Kinase Inhibition : Studies have shown that pyrazolo[1,5-a]pyrimidine compounds effectively inhibit Pim-1 kinase, which is implicated in abnormal cell growth and cancer progression. These inhibitors have demonstrated submicromolar potency in cellular assays targeting the phosphorylation of BAD protein, a critical regulator of apoptosis .
- Selectivity Against Oncogenic Kinases : Compound 11b from a related series exhibited high selectivity against a panel of 119 oncogenic kinases, indicating a favorable safety profile compared to earlier inhibitors like SGI-1776 .
Compound | Target Kinase | IC50 (nM) | Selectivity Score |
---|---|---|---|
11b | Pim-1 | 76 | 0.14 |
11b | Flt-3 | 186 | >95% inhibition at 1.0 μM |
Antioxidant Activity
In vitro studies have evaluated the antioxidant capacity of pyrazolo[1,5-a]pyrimidines. Compounds were tested for their ability to scavenge free radicals such as DPPH and ABTS. The results indicated that several derivatives displayed potent antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related diseases .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been explored. Certain compounds demonstrated significant inhibition of NF-kB/AP-1 reporter activity in LPS-stimulated cells, highlighting their potential as anti-inflammatory agents .
Case Study: Inhibition of Pim-1 Kinase
A study focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives reported that selected compounds effectively inhibited Pim-1 kinase with IC50 values in the nanomolar range. The lead compound showed strong inhibition of BAD phosphorylation and reduced colony formation in clonogenic assays . This suggests that targeting Pim-1 may be a viable strategy for developing new cancer therapeutics.
Case Study: Antioxidant and Antidiabetic Activities
Another investigation assessed the biological activities of various pyrazolo[1,5-a]pyrimidine derivatives for their antioxidant and antidiabetic properties. The results indicated that specific compounds exhibited significant iron-reducing power and radical scavenging capabilities, making them promising candidates for further development in managing diabetes and related complications .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyrimidin-3-ylethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-5-10-11-4-2-3-9-8(7)11/h2-5H,1H3 |
InChI Key |
XOJYYEGGUDNEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2N=CC=CN2N=C1 |
Origin of Product |
United States |
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